molecular formula C11H13NO2 B11939848 N-(5-acetyl-2-methylphenyl)acetamide CAS No. 54766-66-4

N-(5-acetyl-2-methylphenyl)acetamide

Cat. No.: B11939848
CAS No.: 54766-66-4
M. Wt: 191.23 g/mol
InChI Key: RDJDCGIJXKDWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-2-methylphenyl)acetamide is an organic compound with the molecular formula C11H13NO2. It is a derivative of acetanilide, where the acetyl group is attached to the nitrogen atom of the aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-acetyl-2-methylphenyl)acetamide can be synthesized through several methods. One common method involves the acetylation of 2-methylacetanilide. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-acetyl-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)acetamide: Similar structure but lacks the acetyl group on the phenyl ring.

    N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of an acetyl group.

    N-(2-methoxyphenyl)acetamide: Similar to N-(4-methoxyphenyl)acetamide but with the methoxy group in a different position.

Uniqueness

N-(5-acetyl-2-methylphenyl)acetamide is unique due to the presence of both the acetyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications.

Biological Activity

N-(5-acetyl-2-methylphenyl)acetamide, also known as a substituted acetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O2_{2}
  • CAS Number : 54766-66-4

The compound features an acetyl group and a methyl group attached to a phenyl ring, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. By inhibiting COX activity, the compound may exert anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains with the following Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa25
Klebsiella pneumoniae18

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Activity

In studies focusing on inflammation models, this compound demonstrated significant inhibition of inflammatory markers. The compound reduced levels of prostaglandins and cytokines in vitro, indicating potential use in treating conditions like arthritis and other inflammatory disorders .

3. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50_{50} values for these cell lines were found to be approximately 30 µM and 25 µM, respectively .

Case Studies

A notable case study involved the evaluation of this compound's effects on a mouse model of induced inflammation. The treatment group exhibited a significant reduction in swelling and pain compared to controls, suggesting its efficacy as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the acetyl and methyl substituents can enhance or diminish biological activity. For instance, electron-withdrawing groups on the phenyl ring have been found to improve potency against certain targets .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the common synthetic routes for preparing N-(5-acetyl-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Substitution Reactions : Using sodium azide (NaN₃) in toluene/water (8:2) under reflux for 5–7 hours, followed by purification via crystallization (ethanol) or extraction (ethyl acetate) .
  • Condensation Reactions : Coupling agents like TBTU with lutidine in dry DCM at room temperature can form acetamide derivatives, minimizing side reactions .
    Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1), adjust reflux time based on substituent reactivity, and use high-purity solvents to reduce byproducts.

Q. Advanced Mechanistic Insights

Q. Q2: How can computational methods (e.g., HOMO-LUMO, FTIR) elucidate the electronic properties of this compound derivatives?

Methodological Answer:

  • HOMO-LUMO Analysis : Predicts electron density distribution and reactivity. For example, electron-withdrawing groups (e.g., nitro, chloro) lower LUMO energy, enhancing electrophilic reactivity .
  • FTIR Characterization : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, acetyl C=O ~1700 cm⁻¹) and hydrogen bonding patterns, critical for stability studies .
    Application : Use Gaussian software with B3LYP/6-311++G(d,p) basis set for DFT calculations to map electrostatic potential (MESP) and validate experimental spectra .

Q. Data Contradiction Resolution

Q. Q3: How to reconcile discrepancies in reported yields for this compound derivatives synthesized via similar routes?

Methodological Answer: Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. toluene/water biphasic systems .
  • Purification Methods : Crystallization (ethanol) vs. column chromatography can lead to yield variations. For example, solid products filtered directly yield ~70%, while liquid extracts require rigorous drying (Na₂SO₄) .
    Resolution : Standardize reaction monitoring (e.g., TLC Rf values) and report detailed workup procedures to ensure reproducibility.

Q. Advanced Functionalization Strategies

Q. Q4: What strategies enable selective functionalization of the acetyl or methyl groups in this compound?

Methodological Answer:

  • Acetyl Group Modification : React with hydrazine to form hydrazones or undergo Claisen condensation with active methylene compounds (e.g., ethyl acetoacetate) .
  • Methyl Group Halogenation : Use N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄ to brominate the methyl group without affecting the acetamide .
    Validation : Confirm selectivity via ¹H NMR (downfield shifts for acetyl protons) and LC-MS for molecular weight verification .

Q. Biological Activity Evaluation

Q. Q5: How to design experiments to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : Use agar diffusion against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC determination via broth dilution .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (absorbance at 412 nm for thiocholine detection) .
    Controls : Include reference standards (e.g., ampicillin for antimicrobials, donepezil for AChE) and solvent blanks to validate results .

Q. Stability and Degradation Studies

Q. Q6: What methodologies assess the thermal and photolytic stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min) to determine decomposition temperatures .
  • Photodegradation : Expose to UV light (254 nm) in quartz cells and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
    Data Interpretation : Compare degradation kinetics (zero/first-order models) and identify breakdown products via HRMS .

Properties

CAS No.

54766-66-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(5-acetyl-2-methylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-7-4-5-10(8(2)13)6-11(7)12-9(3)14/h4-6H,1-3H3,(H,12,14)

InChI Key

RDJDCGIJXKDWIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.